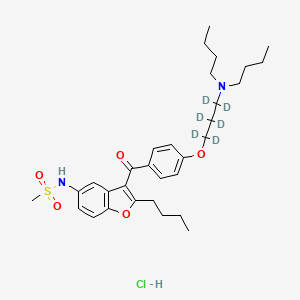

Dronedarone-d6 Hydrochloride

Vue d'ensemble

Description

Le Dronédarone-d6 (chlorhydrate) est une forme deutérée du chlorhydrate de dronédarone, un agent antiarythmique de classe III. Il est principalement utilisé pour le traitement de la fibrillation auriculaire et du flutter auriculaire. La forme deutérée, le Dronédarone-d6, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques du médicament en raison de ses propriétés d'isotope stable .

Mécanisme D'action

- Its deuterium labeling may impact its pharmacokinetic profile, potentially altering metabolism and distribution .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Dronedarone-d6 Hydrochloride is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current . It exhibits antiadrenergic effects by noncompetitive binding to β-adrenergic receptors . This compound is a substrate for and a moderate inhibitor of CYP3A4 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking multiple ion currents and inhibiting β-adrenergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . This leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to significantly reduce atrial fibrillation burden and cardiovascular hospitalizations, demonstrating a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has shown potent anti-arrhythmic activity in various animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate for CYP3A4, indicating that it is involved in the metabolic pathways mediated by this enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its lipophilic nature, due to the methyl sulfonyl group in its structure, allows it to be more lipophilic with a shorter half-life than amiodarone, leading to reduced tissue accumulation of the drug .

Subcellular Localization

Given its lipophilic nature and its interactions with various ion channels and receptors, it is likely to be localized in areas where these structures are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de dronédarone implique plusieurs étapes, à partir du 2-n-butyl-5-nitrobenzofurane. Le processus comprend l'aroylation, la déméthylation, l'O-alkylation, l'hydrogénation par transfert catalytique et la mésylation . La méthode de préparation des comprimés de chlorhydrate de dronédarone consiste à dissoudre le poloxamère et le Kollicoat IR dans de l'éthanol, puis à sécher et à tamiser. Le mélange est ensuite combiné avec du chlorhydrate de dronédarone, un agent désintégrant et un agent de remplissage, suivi d'une granulation et d'un séchage .

Méthodes de production industrielle

La production industrielle du chlorhydrate de dronédarone suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le processus est conçu pour être opérationnellement simple et adapté à l'application industrielle, assurant des rendements élevés et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le Dronédarone-d6 (chlorhydrate) subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le Dronédarone-d6 (chlorhydrate) est largement utilisé dans la recherche scientifique en raison de ses propriétés d'isotope stable. Il est utilisé dans :

Chimie : Pour étudier les propriétés chimiques et les réactions du médicament.

Biologie : Pour étudier ses effets sur les systèmes biologiques.

Médecine : Pour comprendre sa pharmacocinétique et ses profils métaboliques.

Industrie : Pour développer et optimiser les méthodes de production du médicament.

Mécanisme d'action

Le Dronédarone-d6 (chlorhydrate) exerce ses effets en bloquant plusieurs courants ioniques, notamment les courants potassiques, sodiques et calciques de type L. Il présente également des effets antiadrénergiques par liaison non compétitive aux récepteurs β-adrénergiques. Cette action de blocage multicanale permet de contrôler le rythme et la fréquence dans la fibrillation auriculaire .

Applications De Recherche Scientifique

Dronedarone-d6 (hydrochloride) is widely used in scientific research due to its stable isotope properties. It is used in:

Chemistry: To study the drug’s chemical properties and reactions.

Biology: To investigate its effects on biological systems.

Medicine: To understand its pharmacokinetics and metabolic profiles.

Industry: To develop and optimize production methods for the drug.

Comparaison Avec Des Composés Similaires

Composés similaires

Amiodarone : Un agent antiarythmique de classe III présentant des propriétés de blocage multicanaux similaires, mais avec une demi-vie plus longue et un risque plus élevé de toxicité pour les organes.

Sotalol : Un autre agent antiarythmique de classe III qui bloque également les canaux potassiques, mais qui a des propriétés pharmacocinétiques différentes.

Unicité

Le Dronédarone-d6 (chlorhydrate) est unique en raison de sa forme deutérée, qui offre une stabilité et permet des études pharmacocinétiques détaillées. Contrairement à l'amiodarone, il ne contient pas de motifs iodés, ce qui réduit le risque de problèmes thyroïdiens .

Propriétés

IUPAC Name |

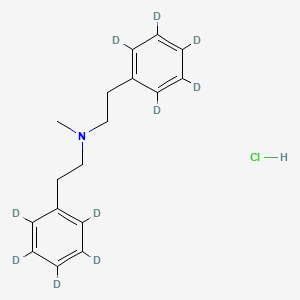

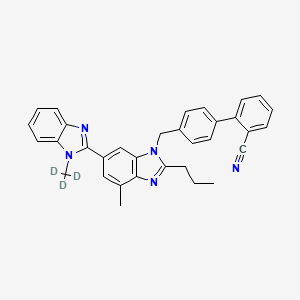

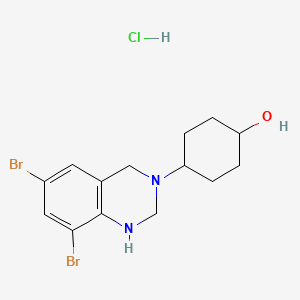

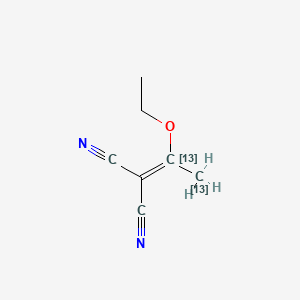

N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-RADSTHBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

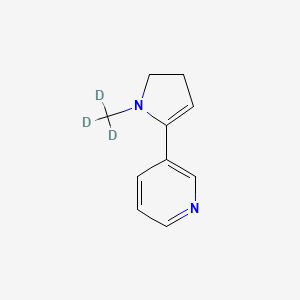

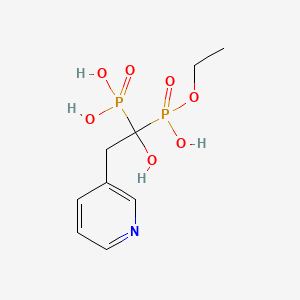

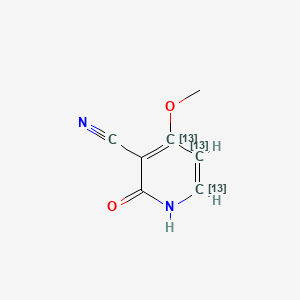

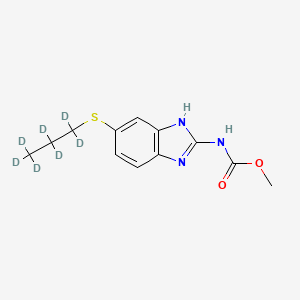

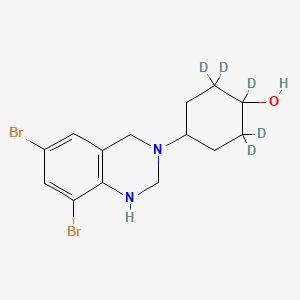

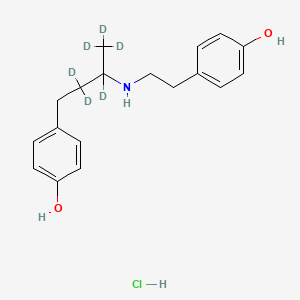

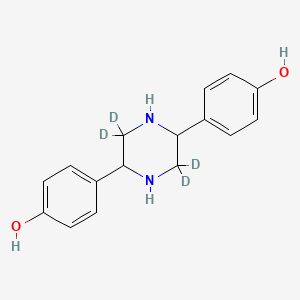

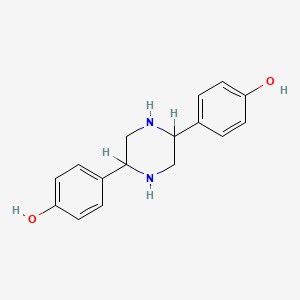

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.